N-(2,6-Dichlorophenyl)anthranilic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(2,6-Dichlorophenyl)anthranilic acid involves the reaction of chloral with substituted anilines, leading to various products depending on the amine type and reaction conditions. For example, chloral reacts with anthranilic acid to form specific imines, indicating a versatile approach to synthesizing related compounds through the manipulation of chloral and amine reactants (Issac & Tierney, 1996).
Molecular Structure Analysis
The molecular structure of N-(2,6-Dichlorophenyl)anthranilic acid derivatives is crucial for their chemical behavior and interactions. High-resolution magnetic resonance spectra and computational ab initio calculations provide insights into the conformations of these compounds, revealing the importance of structural analysis in understanding their chemical properties (Issac & Tierney, 1996).
Chemical Reactions and Properties
The chemical reactions of N-(2,6-Dichlorophenyl)anthranilic acid and its derivatives involve complex pathways, including the formation of imines and the interaction with various reagents. These reactions are influenced by the reactants' structure and the reaction environment, highlighting the compound's versatile reactivity and potential for producing a range of chemical species (Issac & Tierney, 1996).
Scientific Research Applications
Anti-inflammatory Agent : It is a potent anti-inflammatory agent, making it a potential treatment for various skin conditions (Winder, Wax, & Welford, 1965).
Cancer Cell Detection : Substituted anthranilic acids, including N-(2,6-Dichlorophenyl)anthranilic acid, show promise as environmental probes for sensitive detection of cancer cells, particularly useful in distinguishing cancer cells from normal cells (Culf et al., 2016).
Platelet Function Interference : The ethoxy methyl ester derivative of this compound effectively interferes with platelet function, suggesting potential therapeutic applications in conditions where platelet aggregation is a concern (Fregnan & Chieli, 1975).
Intermediate in Tryptophan Biosynthesis : It is used in the preparation of N-(5'-phosphoribosyl)anthranilic acid, an important intermediate in tryptophan biosynthesis, suitable for enzymatic analysis (Creighton, 1968).
Insecticidal Activity : Novel anthranilic diamide derivatives containing this compound exhibit significant insecticidal activity against certain pests (Yugu, 2014).
Allergy Treatment : N-5', a derivative of this compound, is effective in treating perennial nasal allergy and asthma caused by reaginic antibodies, acting as a mild mast cell stabilizer (Okuda et al., 1984; Koda et al., 1976).
Synthesis of Anthranilic Acid Derivatives : It's used in iron-catalyzed ortho amination of aromatic carboxamides to synthesize anthranilic acid derivatives, offering high yield and product selectivity (Matsubara et al., 2014).
Fluorosensing Applications : Copper-catalyzed cross-coupling produces N-aryl and N-alkyl derivatives of this compound, useful for metal ion-selective fluorosensing (Wolf et al., 2006).
Metabolite Identification : It is a key metabolite in the urinary excretion of drugs like tolfenamic acid, essential for understanding drug metabolism and pharmacokinetics (Pedersen et al., 1981).
Enhancing Biosynthesis in E. coli : Used to enhance anthranilic acid biosynthesis in E. coli, showing potential for industrial applications (Li et al., 2020).
Antioxidant Activity : Related compounds like avenanthramides in oats, which possess a similar structure, have been studied for their antioxidant activity (Bratt et al., 2003).
Pharmacologic Activity in Anti-inflammatory Drugs : Its derivatives are studied for their role in inhibiting prostaglandin synthesis in anti-inflammatory drugs like meclofenamate sodium (McLean & Gluckman, 1983).
Future Directions
The future directions for “N-(2,6-Dichlorophenyl)anthranilic acid” could involve further exploration of its potential applications. For instance, anthranilic acid derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antineoplastic, anti-malarial, and α-glucosidase inhibitory properties . Therefore, “N-(2,6-Dichlorophenyl)anthranilic acid” and its derivatives could be promising candidates for the development of new pharmaceuticals and therapeutic molecules .
properties
IUPAC Name |
2-(2,6-dichloroanilino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-9-5-3-6-10(15)12(9)16-11-7-2-1-4-8(11)13(17)18/h1-7,16H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFKIFYBYASEDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10159750 | |
Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-Dichlorophenyl)anthranilic acid | |
CAS RN |
13625-57-5 | |
Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013625575 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,6-Dichlorophenyl)anthranilic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10159750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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